molecular formula C10H11NO2 B14608057 3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole CAS No. 60239-09-0

3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole

Cat. No.: B14608057
CAS No.: 60239-09-0
M. Wt: 177.20 g/mol
InChI Key: WFCQUUUFINADDJ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of a glycine-derived enamino amide, which undergoes cyclization under Boc-deprotection conditions to yield the desired product . The reaction is characterized by high yield and operational simplicity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens (chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

60239-09-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methyl-2-oxido-4-phenyl-4,5-dihydro-1,2-oxazol-2-ium

InChI

InChI=1S/C10H11NO2/c1-8-10(7-13-11(8)12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

WFCQUUUFINADDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](OCC1C2=CC=CC=C2)[O-]

Origin of Product

United States

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